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Compound of Interest

Compound Name: 4-Nitroimidazole-5-carbonitrile

Cat. No.: B1530939

Introduction

4-Nitroimidazole-5-carbonitrile is a heterocyclic organic compound of significant interest to
researchers in medicinal chemistry and drug development.[1] Its molecular structure, featuring
a nitroimidazole core coupled with a nitrile group, makes it a valuable scaffold and intermediate
for the synthesis of various pharmaceutical agents.[1] Notably, the nitroimidazole moiety is a
critical pharmacophore in a range of clinically used drugs, particularly for its efficacy against
anaerobic bacteria and protozoa.[1] This activity is attributed to the nitro group, which, under
anaerobic conditions, can be reduced to generate reactive radical species that induce DNA
damage in pathogens.[1] Furthermore, this class of compounds is actively being explored for
applications as radiosensitizers in cancer therapy, where they can enhance the efficacy of
radiation treatment.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 4-
Nitroimidazole-5-carbonitrile, along with detailed, field-proven protocols for its
characterization. The methodologies described herein are designed to ensure scientific integrity
and provide a self-validating system for researchers.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its application in
synthesis and drug development. These parameters influence everything from reaction kinetics
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to formulation and bioavailability.

Property Value Source
Molecular Formula CaH2N402 [2]
Molecular Weight 138.08 g/mol [2]

CAS Number 208510-03-6 [2]
Predicted Boiling Point 540.4 +35.0 °C

Predicted Density 1.63+0.1 g/lcm3

Predicted pKa 4.27 £0.10
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Note: Some physical properties, such as boiling point and density, are currently based on
predictive models and await experimental verification.

Synthesis and Purification Overview

4-Nitroimidazole-5-carbonitrile can be synthesized via a nucleophilic cine-substitution
reaction. A reported method involves the reaction of 1,4-dinitroimidazoles with potassium
cyanide in a solution of aqueous methanol, with sodium bicarbonate serving as a base.[3] This
approach provides moderate to high yields and is noted for its simplicity.[3]
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Figure 1: Conceptual workflow for the synthesis of 4-Nitroimidazole-5-carbonitrile.

Post-synthesis, purification is critical. Recrystallization from a suitable solvent system (e.g.,
ethanol/water mixtures) is a common and effective method. The purity of the final product
should be rigorously assessed using techniques such as High-Performance Liquid
Chromatography (HPLC) and melting point analysis.

Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an
organic compound. For 4-Nitroimidazole-5-carbonitrile, both *H (proton) and *3C (carbon-13)
NMR are essential for confirming the integrity of the imidazole ring and the positions of the
substituents.

Expert Insights: The electron-withdrawing nature of both the nitro and nitrile groups will
significantly deshield the protons and carbons in the imidazole ring, causing their signals to
appear at a higher chemical shift (downfield) compared to unsubstituted imidazole. The single
proton on the imidazole ring is expected to be a singlet.

lllustrative Data (from analog 1-Methyl-4-nitroimidazole-5-carbonitrile): While specific
experimental NMR data for the title compound is not readily available in the literature, data from
its N-methylated analog, 1-Methyl-4-nitroimidazole-5-carbonitrile, provides valuable
comparative insight. A 33C NMR spectrum for this analog has been reported.[4]
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Protocol for *H and 3C NMR Analysis:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., DMSO-ds or CDCI3). DMSO-ds is often a good choice for this
class of compounds due to its high solubilizing power.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
o Acquire a *H NMR spectrum, typically requiring 16-64 scans.

o Acquire a broadband proton-decoupled 3C NMR spectrum. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary.

o Data Processing: Process the raw data (FID) using appropriate software. This includes
Fourier transformation, phase correction, and baseline correction.

o Spectral Interpretation:

o 'H NMR: Identify the chemical shift (), integration (proton count), and multiplicity (singlet,
doublet, etc.) for each signal.

o 13C NMR: Identify the chemical shift of each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering clues to its structure.

Expert Insights: Electron lonization (El) is a common technique that will likely cause
fragmentation. Key fragmentation patterns for this molecule would involve the loss of the nitro
group (NO2) and potentially the nitrile group (CN). A study on isotopically labeled 4(5)-nitro-1H-
imidazole-5(4)-carbonitriles provides a detailed analysis of these fragmentation pathways.[3]
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Electrospray lonization (ESI), a softer ionization technique, is more likely to show the
protonated molecular ion peak [M+H]*, which is invaluable for confirming the molecular weight.

Protocol for LC-MS Analysis:

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 pg/mL) in a
suitable solvent like methanol or acetonitrile.

o Chromatographic Separation (LC):
o Use a C18 reverse-phase column.

o Employ a gradient elution method with a mobile phase consisting of water (often with 0.1%
formic acid to aid ionization) and an organic solvent like methanol or acetonitrile.

o Mass Spectrometric Detection (MS):
o lonize the sample using an ESI source in positive ion mode.
o Acquire a full scan mass spectrum to identify the [M+H]* ion (expected at m/z 139.02).

o Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm

structural features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1530939#physicochemical-characterization-of-4-
nitroimidazole-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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